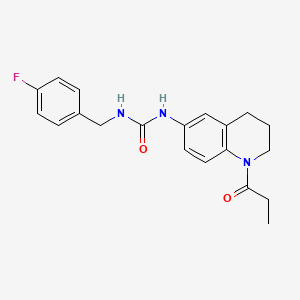

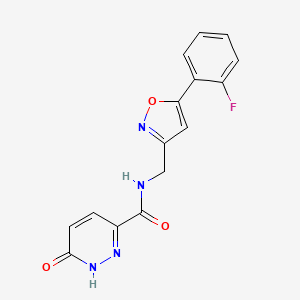

![molecular formula C19H22N2O B2778221 2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole CAS No. 714260-89-6](/img/structure/B2778221.png)

2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole, also known as Flumazenil, is a benzodiazepine antagonist that is used as a research tool to study the GABA-A receptor system. The GABA-A receptor system is the target of many drugs, including benzodiazepines, barbiturates, and alcohol. Flumazenil is a selective antagonist of the benzodiazepine site on the GABA-A receptor and can reverse the effects of benzodiazepine drugs.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

One application of benzodiazole derivatives in scientific research is in the study of their crystal structure and bonding. For instance, Liu et al. (2012) examined the crystal structure of Dabigatran etexilate tetrahydrate, a compound closely related to the benzodiazole class. Their study focused on the dihedral angles formed by the benzene and pyridine rings and the benzimidazole mean plane, contributing to the understanding of molecular conformations in such compounds (Hong-qiang Liu, Weigang Zhang, Zhi-qiang Cai, Wei-Ren Xu, Xiu-ping Shen, 2012).

Antimicrobial Activity

Salahuddin et al. (2017) researched the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, closely related to your compound of interest. These compounds were evaluated for their antimicrobial activity, suggesting the potential use of benzodiazole derivatives in developing new antimicrobial agents (Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017).

Cancer Research

In cancer research, benzodiazole derivatives have been studied for their potential therapeutic effects. Paul et al. (2015) synthesized a series of new benzimidazole-containing compounds and tested them for DNA binding, cellular DNA lesion, and cytotoxicity. Their research provides insights into the potential of benzodiazole derivatives as anticancer agents (Anup Paul, Sellamuthu Anbu, G. Sharma, M. L. Kuznetsov, B. Koch, M., F. C. G. D. Silva, A. Pombeiro, 2015).

Calcium Channel Blocking

Benzodiazole derivatives have also been explored for their role in blocking calcium channels. Kato et al. (1999) studied the structure-activity relationships of thiazolidinone derivatives, which are structurally similar to benzodiazoles, for their calcium antagonistic activity. This research highlights the potential of benzodiazole derivatives in cardiovascular drug development (T. Kato, T. Ozaki, K. Tamura, Y. Suzuki, M. Akima, N. Ohi, 1999).

Drug Development

In the field of drug development, benzodiazoles and their derivatives are often studied for their pharmacological properties. For example, Chhajed et al. (2016) designed and synthesized benzimidazole derivatives as potential epidermal growth factor receptor inhibitors, indicating their potential in anticancer drug development (S. Chhajed, S. Sonawane, C. Upasani, S. Kshirsagar, Pramodkumar P. Gupta, 2016).

Eigenschaften

IUPAC Name |

2-ethyl-1-[3-(3-methylphenoxy)propyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-3-19-20-17-10-4-5-11-18(17)21(19)12-7-13-22-16-9-6-8-15(2)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDXFKQJNBRPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

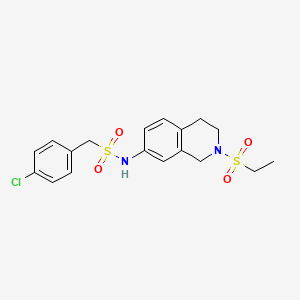

![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)

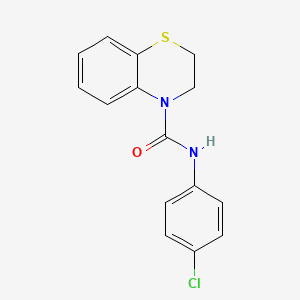

![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)

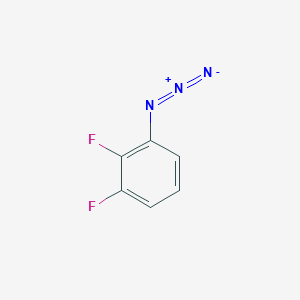

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)